molecular formula C9H16BrNO3 B2780538 Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate CAS No. 2243824-59-9

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate

Cat. No.: B2780538
CAS No.: 2243824-59-9
M. Wt: 266.135
InChI Key: KJXIUKCWXXPPLD-ZCFIWIBFSA-N
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Description

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is a versatile chiral synthon designed for advanced synthetic chemistry applications. This compound integrates a reactive bromo-ketone functional group with a tert-butoxycarbonyl (Boc)-protected amine in a specific (R) configuration, making it a valuable intermediate for the construction of complex molecules. Its primary research value lies in its application in peptidomimetics and the synthesis of chiral ligands, where the bromo-ketone moiety can serve as an electrophilic handle for further substitution reactions, such as nucleophilic displacement, to introduce new carbon-chain functionalities . The Boc-protected amine ensures stability during various chemical transformations and can be readily deprotected under mild acidic conditions to generate the free amine, which is crucial for amide bond formation or other conjugations. This controlled deprotection allows for sequential synthetic strategies, which are fundamental in multi-step organic synthesis. Furthermore, the carbonyl group adjacent to the chiral center can be exploited for stereoselective transformations, including reductions to generate diastereomerically pure alcohols or enolate formation for alkylation. Researchers can leverage this compound in the development of novel pharmaceutical intermediates and bioactive compounds, where the preservation of chirality is essential for biological activity.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXIUKCWXXPPLD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated oxobutan-2-yl derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is often cooled to control the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The compound is typically deprotected under acidic conditions, where the tert-butyl group is cleaved to release the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (2R) vs. (2S) Configurations

The S-enantiomer, tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate, shares the same molecular formula (C₉H₁₆BrNO₃) but differs in stereochemistry at the 2-position. Such enantiomeric pairs often exhibit divergent optical rotations and biological activities. For example, the (2R) configuration may favor specific enzyme interactions in drug design, though explicit biological data are absent in the evidence .

Substituent Variations

Bromo vs. Cyclopropyl Groups
  • Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS: 4261-80-7, C₁₃H₂₃NO₃): Replaces bromine with a cyclopropyl group, reducing molecular weight (vs. 287.77 for the bromo analog) and altering reactivity.
Bromo vs. Aromatic Substitutents
  • tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS: 1881296-73-6, C₁₄H₁₈BrFNO₂): Incorporates a 4-fluorophenyl group adjacent to bromine. The aromatic ring enables π-π stacking interactions, which could improve binding affinity in drug-receptor systems. However, increased steric bulk may reduce solubility compared to the aliphatic target compound .
Chain Length and Functional Group Position
  • tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate (CAS: 2639375-38-3, C₁₁H₂₀BrNO₃, MW: 294.19): Features a longer hexan chain and a shifted ketone position (2-oxo vs. 3-oxo).
Heterocyclic Modifications
  • tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS: 88072-90-6, C₁₂H₂₁NO₄): Replaces bromine with a tetrahydropyran-4-yl group, introducing an oxygen heterocycle. This modification enhances polarity and hydrogen-bonding capacity, which could improve solubility in polar solvents .

Physicochemical Properties

Compound (CAS) Molecular Formula MW Key Features Solubility (Evidence)
Target Compound C₉H₁₆BrNO₃ 287.77 2R configuration, bromo, 3-oxo Likely soluble in CHCl₃
(2S)-4-bromo analog C₉H₁₆BrNO₃ 287.77 2S configuration Similar to target
Cyclopropyl analog (4261-80-7) C₁₃H₂₃NO₃ 265.33 Cyclopropyl, 3-methyl Not reported
Hexan-chain analog C₁₁H₂₀BrNO₃ 294.19 Extended chain, shifted ketone Lower solubility expected

Biological Activity

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate is a carbamate compound that has garnered attention in organic synthesis and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a brominated oxobutan-2-yl moiety, and a carbamate functional group. Its molecular formula is C10H18BrN1O3C_{10}H_{18}BrN_{1}O_{3}, with a molecular weight of approximately 266.13 g/mol. The compound's structure contributes to its reactivity and versatility in synthetic chemistry, particularly in the protection of amines during chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carbamate group can undergo hydrolysis in physiological conditions, releasing the active moiety that may interact with enzymes or receptors in biological systems.

Target Interactions

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory effects, possibly through the modulation of cytokine production or inhibition of inflammatory pathways.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in various cell lines:

StudyCell LineConcentrationObserved Effect
1Neuroblastoma (SH-SY5Y)50 µMReduced apoptosis induced by Aβ 1-42
2Macrophages (RAW 264.7)25 µMDecreased TNF-α production
3Bacterial Strains (E. coli)100 µg/mLInhibition of growth

These studies highlight the compound's potential as a neuroprotective agent and its ability to modulate inflammatory responses in immune cells .

In Vivo Studies

In vivo studies have further explored the therapeutic potential of this compound:

  • Animal Models : Experiments conducted on mice demonstrated that administration of this compound resulted in decreased levels of inflammatory markers following induced neuroinflammation.
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for effective therapeutic use.

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